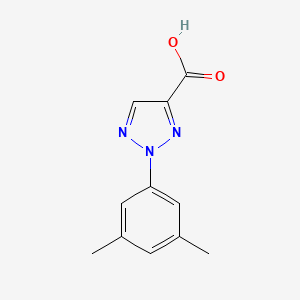

2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-(3,5-dimethylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-3-8(2)5-9(4-7)14-12-6-10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEANOGVVKXTJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2N=CC(=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 3,5-dimethylphenylhydrazine with an appropriate carboxylic acid derivative under specific conditions. The reaction can be carried out using a variety of methods, including the use of coupling reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts such as copper(I) iodide.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high efficiency and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3,5-Dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN₃) and alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted triazoles and other heterocyclic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. 2-(3,5-Dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown promising results against various cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that it possesses inhibitory effects against a range of bacteria and fungi. This makes it a candidate for further development into antimicrobial agents or preservatives in pharmaceutical formulations .

Agricultural Science

Pesticide Development

Due to its biological activity, this compound is being explored as a potential pesticide. Its efficacy in controlling plant pathogens could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides .

Plant Growth Regulation

Triazole compounds have been implicated in plant growth regulation. Research indicates that this compound may influence plant growth hormones and could be utilized to enhance crop yields or stress resistance in plants under adverse conditions .

Materials Science

Polymer Chemistry

The incorporation of triazole compounds into polymers has been investigated for creating materials with enhanced properties such as increased thermal stability and improved mechanical strength. The unique structure of this compound allows for functionalization that can lead to novel polymeric materials with specific applications in coatings and composites .

Case Studies

Mecanismo De Acción

The mechanism by which 2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs: Triazole-Carboxylic Acid Derivatives

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

- Structure : A phenyl group with a single methyl substituent at the 5-position.

- Molecular Formula : C₁₀H₉N₃O₂.

- CAS RN : 22300-56-5.

- Physical Properties : Melting point 200–202°C , purity 97% .

- Applications : Used in chemical synthesis; available from Kanto Reagents at ¥38,700 for 10g (¥3,870/g) and ¥12,100 for 1g .

Comparison :

- The target compound replaces the phenyl group with a 3,5-dimethylphenyl substituent, adding two methyl groups.

- The Kanto compound’s higher availability in bulk (10g) and lower price per gram suggest industrial-scale use, whereas the target compound’s smaller quantities and higher cost align with specialized research applications .

1,2,4-Triazole Agrochemicals (Etaconazole, Propiconazole)

Comparison :

- The 1,2,3-triazole core in the target compound contrasts with the 1,2,4-triazole in these pesticides. The 1,2,3-triazole’s click chemistry compatibility makes it valuable in drug discovery, whereas 1,2,4-triazoles are optimized for stability and bioactivity in agrochemicals .

- Chlorine atoms in etaconazole and propiconazole enhance pesticidal activity but increase toxicity, limiting their use outside agriculture.

Functional Analogs: Carboxylic Acid Derivatives

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Comparison :

- While both compounds contain carboxylic acid groups, caffeic acid’s phenolic hydroxyl groups enable antioxidant properties, contrasting with the target compound’s triazole-mediated reactivity.

- The target compound’s synthetic utility in forming heterocyclic scaffolds diverges from caffeic acid’s natural origin and direct bioactive applications .

Research Findings and Implications

- Triazole vs. Other Heterocycles : The 1,2,3-triazole’s role in click chemistry enables modular synthesis of complex molecules, whereas 1,2,4-triazoles in pesticides prioritize stability under environmental conditions .

- Cost and Availability : The target compound’s higher price reflects its specialized use in research, contrasting with agrochemical triazoles produced at scale for cost-sensitive markets .

Actividad Biológica

2-(3,5-Dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.23 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 62277500 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported in the literature for synthesizing triazole derivatives, often employing cycloaddition reactions or condensation techniques.

Antioxidant Activity

Research indicates that compounds containing the triazole ring exhibit significant antioxidant properties. A study demonstrated that triazole derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Xanthine Oxidase Inhibition

A notable biological activity of this compound is its ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. In vitro studies have shown that derivatives of triazole-4-carboxylic acids can act as potent XO inhibitors. For instance, a specific derivative demonstrated submicromolar potency against XO . The mechanism involves mixed-type inhibition, which can be elucidated through kinetic studies and molecular docking simulations.

Anticancer Properties

The 1,2,3-triazole scaffold has garnered attention for its potential anticancer activity. Recent studies have highlighted that triazole derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds derived from triazoles have shown effectiveness against colon carcinoma and breast cancer cell lines with IC50 values in the micromolar range . The presence of the carboxylic acid group enhances their interaction with biological targets.

Case Studies

- Inhibition of Xanthine Oxidase : A series of experiments were conducted to evaluate the inhibitory effects of various triazole derivatives on XO. The most potent compound exhibited an IC50 value significantly lower than that of standard drugs used in gout treatment.

- Anticancer Screening : In a comparative study against several cancer cell lines (e.g., HCT-116 and T47D), specific derivatives showed promising results with IC50 values indicating substantial cytotoxicity against these cells.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

Answer: A common method involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. For example, analogous triazole-carboxylic acid derivatives are synthesized by reacting aminotriazoles with formyl-indole derivatives in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures . Optimization can include adjusting stoichiometry (e.g., 10% excess of aldehyde), temperature control, and solvent selection (e.g., ethanol vs. DMF) to improve yields.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Answer: Key methods include:

- Melting point determination (e.g., analogous compounds exhibit sharp melting points between 182–242°C, indicating purity) .

- HPLC with UV detection for quantitative purity assessment.

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns on the triazole and aryl rings.

- FT-IR to verify carboxylic acid (-COOH) and triazole (C=N) functional groups .

Q. How can researchers assess the compound’s stability under different storage conditions?

Answer: Conduct accelerated stability studies by exposing the compound to varied temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via HPLC and track changes in melting point or spectral properties over time. For lab-scale stability, store desiccated samples in amber vials at –20°C .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize the synthesis of this compound?

Answer: Apply factorial design to evaluate critical variables (e.g., reaction time, temperature, catalyst concentration). For example, a 2³ factorial design could test high/low levels of acetic acid volume, sodium acetate equivalents, and reflux duration. Response variables (yield, purity) are analyzed via ANOVA to identify significant factors. This approach reduces trial-and-error experimentation and uncovers interaction effects .

Q. What computational strategies predict the compound’s reactivity or biological interactions?

Answer:

- Quantum chemical calculations (e.g., DFT) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites .

- Molecular docking assesses binding affinity to biological targets (e.g., enzymes) using software like AutoDock.

- Reaction path searches (e.g., via the Artificial Force Induced Reaction method) simulate intermediate steps in synthesis or degradation pathways .

Q. How can contradictory biological activity data be resolved for this compound?

Answer:

- Replicate assays under standardized conditions (e.g., cell line consistency, incubation time).

- Dose-response studies to confirm activity thresholds (e.g., IC₅₀ values).

- Structural analogs : Synthesize derivatives (e.g., replacing dimethylphenyl with fluorophenyl groups) to isolate structure-activity relationships (SAR) .

- Meta-analysis of published data to identify confounding variables (e.g., solvent effects in in vitro assays) .

Q. What methodologies validate the compound’s mechanism of action in biological systems?

Answer:

Q. How can researchers address low solubility in aqueous buffers during biological testing?

Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- pH adjustment : Deprotonate the carboxylic acid group at physiological pH (7.4) to enhance solubility.

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles .

Methodological Considerations

Q. What are best practices for scaling up synthesis from lab to pilot plant?

Answer:

- Process analytical technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor reaction progress.

- Safety protocols : Assess thermal stability via DSC to prevent exothermic decomposition during scale-up.

- Green chemistry principles : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery .

Q. How should researchers document and share synthetic procedures to ensure reproducibility?

Answer: Adhere to ACS Catalysis guidelines by reporting:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.